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Compound of Interest

Compound Name: Amg-458

Cat. No.: B1684692 Get Quote

Technical Support Center: AMG-458
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers and drug development professionals using AMG-458. The information

is designed to help address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)
Q1: We are observing effects in our cellular assays that are inconsistent with c-Met inhibition

alone. What could be the cause?

A1: While AMG-458 is a potent and selective c-Met inhibitor, off-target effects can occur,

especially at higher concentrations. One known off-target is VEGFR2, although AMG-458 is

approximately 350-fold more selective for c-Met.[1] Additionally, at high concentrations, AMG-
458 may induce toxicity through oxidative stress.[1] It has also been reported to bind covalently

to liver microsomal proteins and is believed to react with thiol groups in proteins.[1] If your

experimental system expresses other kinases that are sensitive to AMG-458 or is sensitive to

oxidative stress, you might observe unexpected phenotypes. We recommend performing a

dose-response experiment to ensure you are using the lowest effective concentration.

Q2: What are the known on-target and off-target activities of AMG-458?

A2: AMG-458 is a potent inhibitor of wild-type and various mutant forms of the c-Met receptor

tyrosine kinase. Its primary known off-target is VEGFR2. A summary of its inhibitory activity is

provided in the table below.
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Q3: We are seeing significant cell death in our long-term in vitro experiments, even at

concentrations that should be selective for c-Met. What could be the issue?

A3: This could be due to the compound's potential to induce oxidative stress at high

concentrations or its reactivity towards thiol groups on proteins, which could lead to cytotoxicity

over extended exposure.[1] Consider the following troubleshooting steps:

Time-course experiment: Determine the shortest incubation time that yields the desired on-

target effect.

Antioxidant co-treatment: To test for the involvement of oxidative stress, you could include an

antioxidant like N-acetylcysteine (NAC) in your culture medium as a control experiment.

Lower the concentration: Ensure you are using the minimal concentration of AMG-458
required to inhibit c-Met phosphorylation in your specific cell line.

Q4: Are there any known liabilities of AMG-458 related to its chemical structure?

A4: Yes, AMG-458 has been observed to bind covalently to liver microsomal proteins from rats

and humans in an NADPH-independent manner.[1] This suggests that the molecule may have

intrinsic reactivity. It is believed to react with thiol groups in proteins, forming a methoxy

quinoline thioether conjugate.[1] This reactivity could contribute to off-target effects and should

be considered when interpreting experimental results, particularly in systems with high protein

concentrations or long incubation times.

Quantitative Data Summary
The following table summarizes the known inhibitory activities of AMG-458.
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Target Parameter Value (nM) Notes

On-Target

c-Met (Human, wild-

type)
Ki 1.2

Potent inhibition of the

primary target.[1][2]

c-Met (Mouse, wild-

type)
Ki 2.0

Similar potency

against the murine

ortholog.[2][3]

c-Met (H1094R

mutant)
Ki 0.5

Effective against this

mutant.[4]

c-Met (V1092I mutant) Ki 1.1
Effective against this

mutant.[4]

c-Met (D1228H

mutant)
Ki 2.2

Effective against this

mutant.[4]

c-Met (M1250T

mutant)
Ki 4.1

Effective against this

mutant.[4]

c-Met (Y1230H

mutant)
Ki 4.5

Effective against this

mutant.[4]

p-c-Met (PC3 cells) IC50 60

Inhibition of

phosphorylation in a

cellular context.[1][3]

[4]

p-c-Met (CT26 cells) IC50 120

Inhibition of

phosphorylation in a

cellular context.[1][3]

[4]

Off-Target

VEGFR2 - ~420

Approximately 350-

fold less potent than

against c-Met.[1]
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Experimental Protocols
Protocol 1: Cellular Assay for c-Met Phosphorylation Inhibition

This protocol describes a general method to determine the IC50 of AMG-458 for the inhibition

of HGF-induced c-Met phosphorylation in a cell line of interest (e.g., PC3 or CT26).[1][4]

Cell Plating: Plate cells in a 96-well plate at a density that will result in a confluent monolayer

on the day of the experiment.

Serum Starvation: Once cells are attached and have reached the desired confluency, replace

the growth medium with a serum-free medium and incubate for 12-24 hours.

Inhibitor Treatment: Prepare serial dilutions of AMG-458 in a serum-free medium. Add the

diluted inhibitor to the cells and incubate for 1-2 hours at 37°C.

Ligand Stimulation: Stimulate the cells with Hepatocyte Growth Factor (HGF) at a pre-

determined optimal concentration (e.g., 50 ng/mL) for 10-15 minutes at 37°C.

Cell Lysis: Aspirate the medium and lyse the cells in a lysis buffer containing protease and

phosphatase inhibitors.

Quantification: Determine the levels of phosphorylated c-Met (p-c-Met) and total c-Met using

a suitable method such as ELISA, Western Blot, or an automated capillary electrophoresis-

based immunoassay.

Data Analysis: Normalize the p-c-Met signal to the total c-Met signal. Plot the normalized p-c-

Met levels against the logarithm of the AMG-458 concentration and fit the data to a four-

parameter logistic equation to determine the IC50 value.
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Caption: On- and off-target signaling pathways of AMG-458.
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Caption: Troubleshooting workflow for unexpected results with AMG-458.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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